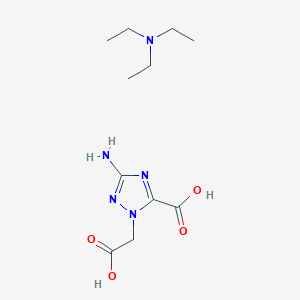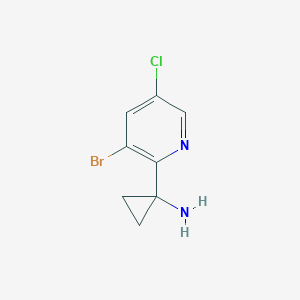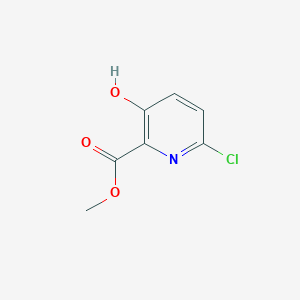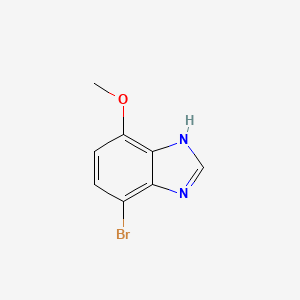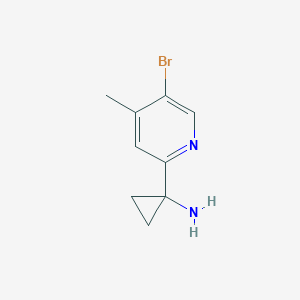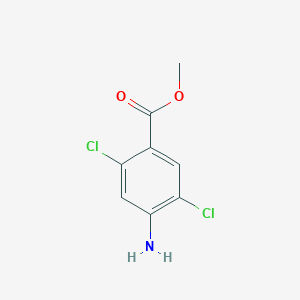
2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde
Overview
Description
“2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2092468-34-1 . It has a molecular weight of 271.01 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde” is 1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H . The InChI key is KXJNWCHLXNVGMS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde” is a liquid with a molecular weight of 271.01 .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde has been utilized in zinc-mediated coupling reactions to create α-fluoro-α-(trifluoromethyl)-β-amino esters, which are important in organic synthesis (Sekiguchi et al., 2004).
- It has been involved in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, crucial for medicinal chemistry and drug design (Wu et al., 2021).
- In a palladium-catalyzed process, it contributes to the ortho C-H methylation and fluorination of benzaldehydes, using orthanilic acids as transient directing groups. This reaction is significant for introducing functional groups in complex organic molecules (Chen & Sorensen, 2018).
- The compound has been applied in the synthesis of various [18F]fluoroaromatic aldehydes, which are key intermediates for radiopharmaceuticals like fluorotroprapride and fluorodexetimide (Lemaire et al., 1992).
Material Science and Engineering
- It plays a role in the site-selective functionalization of benzene derivatives, which is a crucial aspect in the development of new materials and chemicals (Dmowski & Piasecka-Maciejewska, 1998).
- The compound is used in the synthesis of specialized organic structures like bromo- and fluoro-substituted benzocycloheptenes, which are important in the field of organic electronics and photonics (Silveira et al., 2009).
Radiopharmaceuticals and Imaging
- It's been employed in the one-step reductive etherification of 4-[18F]fluoro-benzaldehyde, creating benzylethers for use in positron emission tomography (PET) imaging, aiding in medical diagnostics and research (Funke et al., 2006).
Novel Synthetic Methods
- The compound has facilitated the development of new synthetic methods, like the copper-catalyzed cascade trifluoromethylation/cyclization of benzaldehydes, leading to the production of trifluoromethylated naphthoquinones (Zhang et al., 2017).
properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNWCHLXNVGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




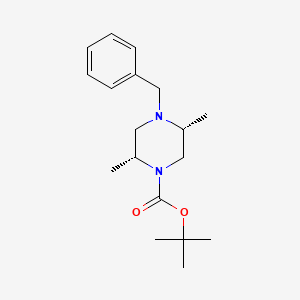
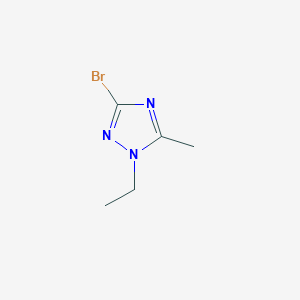
![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
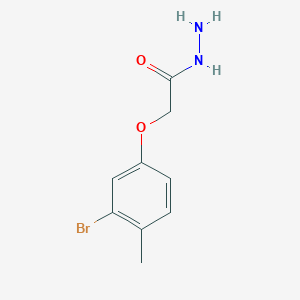
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)
![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)
